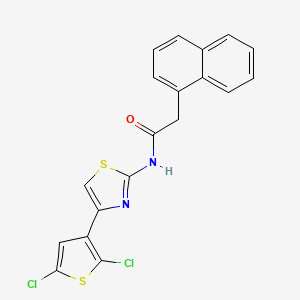![molecular formula C10H14N2O5 B2834696 5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid CAS No. 2089255-71-8](/img/structure/B2834696.png)
5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid is a synthetic organic compound featuring an oxazole ring, a carboxylic acid group, and a tert-butoxycarbonyl-protected amine
作用機序
Target of Action
Compounds with similar structures have been used in the synthesis of peptide derivatives , suggesting that this compound may interact with proteins or enzymes involved in peptide synthesis or degradation.
Pharmacokinetics
The presence of the tert-butoxy carbonyl (boc) group suggests that it might be used as a protecting group in organic synthesis , which could influence its absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis generally begins with the appropriate oxazole derivative, such as a 1,3-oxazole-4-carboxylic acid precursor.
Reagents and Conditions: The synthesis involves the introduction of a tert-butoxycarbonyl (Boc) protecting group to an amine-containing side chain, followed by coupling with the oxazole ring. Typical reagents include Boc anhydride and an appropriate base (e.g., triethylamine).
Steps:
Protection of the amine group by reaction with Boc anhydride under basic conditions.
Coupling of the protected amine with 1,3-oxazole-4-carboxylic acid via an amidation reaction.
Purification of the final product through crystallization or chromatography.
Industrial Production Methods
Large-scale production may leverage flow chemistry techniques for continuous synthesis, optimizing reaction time and minimizing by-products. Industrial processes often use automated reactors and high-purity reagents to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the oxazole ring or the side chains.
Reduction: Reduction reactions might target the carboxylic acid group, potentially forming alcohols under suitable conditions.
Substitution: Nucleophilic substitutions can occur, especially at the Boc-protected amine group after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions often involve mild bases or acids, depending on the desired transformation.
Major Products
Oxidation: Yields oxidized derivatives such as oxazole N-oxides.
Reduction: Produces reduced forms like oxazole-based alcohols.
Substitution: Forms substituted derivatives, particularly at positions on the oxazole ring or at the amine group.
科学的研究の応用
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Catalysis: Functions as a ligand or catalytic precursor in organometallic reactions.
Biology
Biochemical Studies: Acts as a probe in enzyme-substrate interaction studies.
Drug Design: Serves as a scaffold for the design of pharmaceutical candidates due to its stability and functional group compatibility.
Medicine
Therapeutics: Potentially useful in developing anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Material Science: Utilized in the synthesis of novel polymers or materials with specific properties.
Agrochemicals: Contributes to the development of pesticides or growth regulators.
類似化合物との比較
Similar Compounds
5-aminomethyl-1,3-oxazole-4-carboxylic acid
N-Boc-1,3-oxazole-4-carboxamide
Unique Aspects
The presence of the Boc-protected amine in 5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid provides enhanced stability and selective reactivity compared to similar compounds, allowing for precise modifications in synthetic applications.
特性
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-6-7(8(13)14)12-5-16-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKCLRRDWLVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
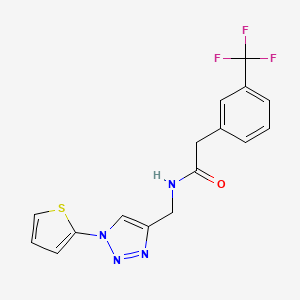
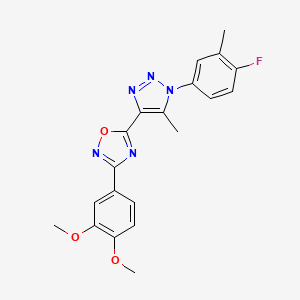
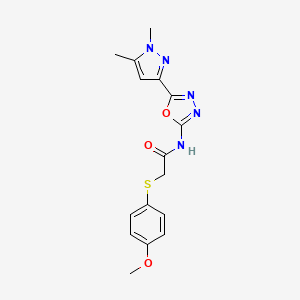
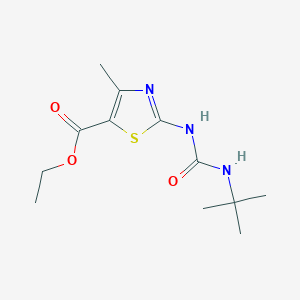
![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)
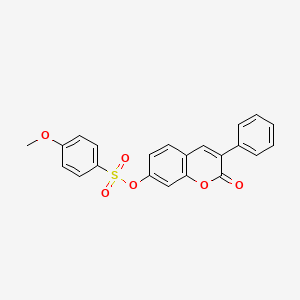
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)
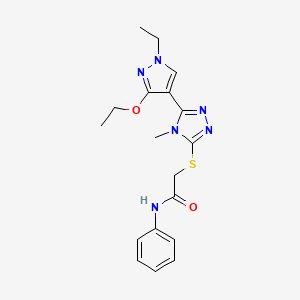
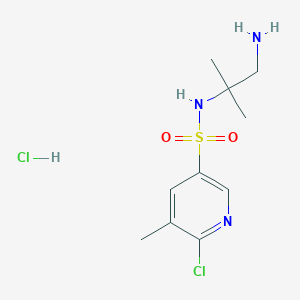
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)
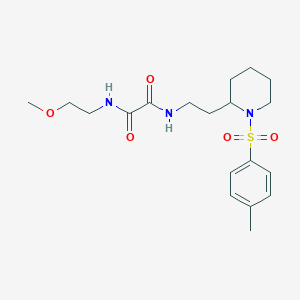
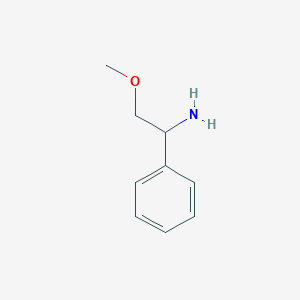
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)
